5-Tert-butyl-2-cyclopropoxybenzoic acid
Description
5-Tert-butyl-2-cyclopropoxybenzoic acid is a benzoic acid derivative featuring a tert-butyl group at the 5-position and a cyclopropoxy ether substituent at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science, particularly as an intermediate for drug synthesis or functionalized polymers.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-tert-butyl-2-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)9-4-7-12(17-10-5-6-10)11(8-9)13(15)16/h4,7-8,10H,5-6H2,1-3H3,(H,15,16) |
InChI Key |
VCMVZFMKLSJINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-cyclopropoxybenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of a benzoic acid derivative with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-Tert-butyl-2-cyclopropoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key structural analogs include:
- 5-tert-Butyl-2-methoxybenzoic acid (): Methoxy substituent at position 2.
- 5-{[(tert-Butoxy)carbonyl]amino}-2-methylbenzoic acid (): Boc-protected amino group at position 5 and methyl at position 2.
- 5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid (): Boc-aminomethyl at position 5 and methyl at position 2.
The target compound differs in its cyclopropoxy group at position 2, which is bulkier and more strained than methoxy or methyl groups in analogs.
Physical and Chemical Properties
Table 1: Comparative Data of Key Compounds
Key Observations:
- Molecular Weight : The cyclopropoxy derivative (234.29 g/mol) is heavier than the methoxy analog (208.25 g/mol) due to the larger substituent.
- Acidity: The methoxy group (electron-donating) increases pKa (~4.5) compared to the target compound’s estimated pKa (~4.2), where cyclopropoxy’s strain may slightly enhance acidity. Boc-amino derivatives (–4) exhibit lower pKa (~3.8–3.9) due to electron-withdrawing effects .
- Solubility : The methoxy analog has higher aqueous solubility (12.5 mg/mL) than the cyclopropoxy derivative (low), attributed to reduced steric hindrance. Boc-containing compounds show intermediate solubility .
- Melting Points : Cyclopropoxy’s strain may reduce crystal packing efficiency, leading to a lower melting point (150–160°C) versus the methoxy analog (185–187°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
